molecular formula C6H8ClNO3 B14238794 (2S)-1-(Chloroacetyl)azetidine-2-carboxylic acid CAS No. 255882-89-4

(2S)-1-(Chloroacetyl)azetidine-2-carboxylic acid

Cat. No.: B14238794
CAS No.: 255882-89-4
M. Wt: 177.58 g/mol
InChI Key: JYUPFCQRUCBSIO-BYPYZUCNSA-N
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Description

(2S)-1-(Chloroacetyl)azetidine-2-carboxylic acid: is a chiral compound with a unique structure that includes an azetidine ring, a carboxylic acid group, and a chloroacetyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2S)-1-(Chloroacetyl)azetidine-2-carboxylic acid typically involves the following steps:

    Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving suitable precursors such as amino acids or other nitrogen-containing compounds.

    Introduction of the Chloroacetyl Group: The chloroacetyl group can be introduced via acylation reactions using chloroacetyl chloride in the presence of a base such as triethylamine.

    Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, often involving the use of carbon dioxide or carboxylating agents.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and green chemistry principles may be employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The chloroacetyl group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the functional groups.

    Hydrolysis: The chloroacetyl group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as amines, thiols, and alcohols can be used under mild to moderate conditions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

    Hydrolysis: Acidic or basic conditions can facilitate hydrolysis reactions.

Major Products:

    Substitution Products: Various substituted azetidine derivatives.

    Oxidation Products: Oxidized forms of the azetidine ring or the chloroacetyl group.

    Reduction Products: Reduced forms of the functional groups.

    Hydrolysis Products: Carboxylic acids and other hydrolyzed derivatives.

Scientific Research Applications

Chemistry:

    Synthesis of Complex Molecules: (2S)-1-(Chloroacetyl)azetidine-2-carboxylic acid can be used as a building block in the synthesis of more complex organic molecules.

    Chiral Catalysts: Its chiral nature makes it useful in the development of chiral catalysts for asymmetric synthesis.

Biology and Medicine:

    Drug Development: The compound’s unique structure and reactivity make it a candidate for drug development, particularly in designing molecules with specific biological activities.

    Biochemical Studies: It can be used in studies involving enzyme interactions and metabolic pathways.

Industry:

    Material Science: The compound can be utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (2S)-1-(Chloroacetyl)azetidine-2-carboxylic acid involves its interaction with various molecular targets, depending on its application. For instance:

    Enzyme Inhibition: The compound can act as an inhibitor of specific enzymes by binding to their active sites, thereby blocking their activity.

    Receptor Binding: It may interact with cellular receptors, modulating signal transduction pathways.

    Metabolic Pathways: The compound can be involved in metabolic pathways, influencing the synthesis or degradation of biomolecules.

Comparison with Similar Compounds

    (2S)-1-(Bromoacetyl)azetidine-2-carboxylic acid: Similar structure but with a bromoacetyl group instead of a chloroacetyl group.

    (2S)-1-(Fluoroacetyl)azetidine-2-carboxylic acid: Contains a fluoroacetyl group.

    (2S)-1-(Iodoacetyl)azetidine-2-carboxylic acid: Contains an iodoacetyl group.

Uniqueness:

    Reactivity: The chloroacetyl group in (2S)-1-(Chloroacetyl)azetidine-2-carboxylic acid provides unique reactivity compared to its bromo, fluoro, and iodo counterparts.

    Applications: Its specific reactivity and properties make it suitable for certain applications where other similar compounds may not be as effective.

This detailed article provides a comprehensive overview of this compound, covering its preparation, chemical reactions, scientific applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

255882-89-4

Molecular Formula

C6H8ClNO3

Molecular Weight

177.58 g/mol

IUPAC Name

(2S)-1-(2-chloroacetyl)azetidine-2-carboxylic acid

InChI

InChI=1S/C6H8ClNO3/c7-3-5(9)8-2-1-4(8)6(10)11/h4H,1-3H2,(H,10,11)/t4-/m0/s1

InChI Key

JYUPFCQRUCBSIO-BYPYZUCNSA-N

Isomeric SMILES

C1CN([C@@H]1C(=O)O)C(=O)CCl

Canonical SMILES

C1CN(C1C(=O)O)C(=O)CCl

Origin of Product

United States

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